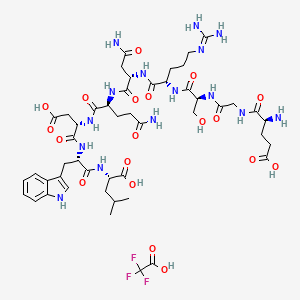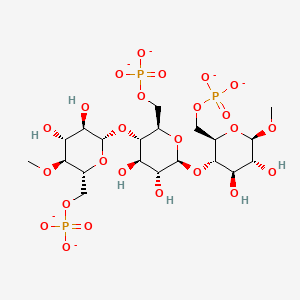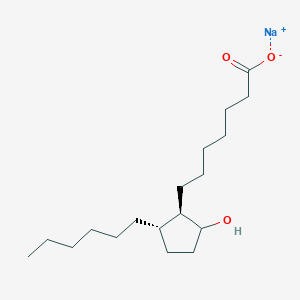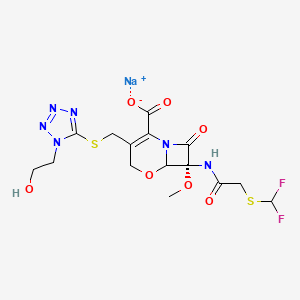
Rosal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Rosal” is a term that can refer to various compounds, but it is often associated with compounds derived from the genus Rosa, such as phenolic compounds found in rosehips. These compounds are known for their antioxidant properties and potential health benefits. The term “this compound” can also refer to specific compounds like rosolic acid, which is used as a pH indicator and in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of compounds associated with “Rosal” can vary depending on the specific compound . For example, rosolic acid can be synthesized through the oxidation of phenol with potassium dichromate in the presence of sulfuric acid. The reaction conditions typically involve heating the mixture to facilitate the oxidation process.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, the industrial production of rosolic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Compounds associated with “Rosal” can undergo various chemical reactions, including:
Oxidation: For example, the oxidation of phenol to produce rosolic acid.
Reduction: Reduction reactions can be used to modify the structure of phenolic compounds.
Substitution: Substitution reactions can introduce different functional groups into the phenolic structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of phenol with potassium dichromate produces rosolic acid, while reduction reactions can yield various reduced phenolic compounds.
Applications De Recherche Scientifique
Compounds associated with “Rosal” have a wide range of scientific research applications, including:
Chemistry: Used as pH indicators and in various analytical techniques.
Biology: Studied for their antioxidant properties and potential health benefits.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action for compounds associated with “Rosal” can vary. For example, phenolic compounds exert their effects through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress. Rosolic acid, as a pH indicator, changes color in response to changes in pH, which is due to the protonation and deprotonation of its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenolic Compounds: Such as gallic acid, caffeic acid, and ferulic acid.
Rosolic Acid Derivatives: Compounds with similar structures and properties.
Uniqueness
Compounds associated with “Rosal” are unique due to their specific chemical structures and properties. For example, rosolic acid is unique in its ability to act as a pH indicator, while phenolic compounds from rosehips are known for their potent antioxidant activity.
Propriétés
Formule moléculaire |
C18H33O3- |
|---|---|
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoate |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)/p-1/t15-,16+,17?/m0/s1 |
Clé InChI |
NMAOJFAMEOVURT-RTKIROINSA-M |
SMILES isomérique |
CCCCCC[C@H]1CCC([C@@H]1CCCCCCC(=O)[O-])O |
SMILES canonique |
CCCCCCC1CCC(C1CCCCCCC(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828509.png)

![ethyl 3-[[(5S)-6-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-(propan-2-ylamino)propan-2-yl]amino]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]carbamothioylamino]propanoate](/img/structure/B10828514.png)
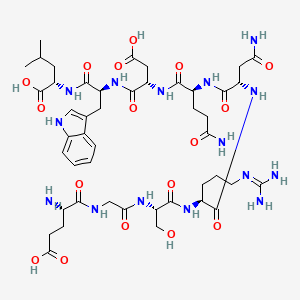
![(4R)-4-(4-cyanophenyl)-N-(2-hydroxy-2-methylpropyl)-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-cyclopenta[d]pyrimidine-3-carboxamide](/img/structure/B10828519.png)
![3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B10828524.png)
![4-[4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[(2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol](/img/structure/B10828530.png)

![[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828546.png)
![4-(4-Cyanophenyl)-N-(2-hydroxy-2-methylpropyl)-2,5-dioxo-1-(3-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-3(2H)-carboxamide](/img/structure/B10828553.png)
